molecular formula C₂₂H₂₆FN₃O₆S B1146669 3-Oxo Rosuvastatin CAS No. 1346747-49-6

3-Oxo Rosuvastatin

Numéro de catalogue: B1146669
Numéro CAS: 1346747-49-6
Poids moléculaire: 479.52
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Oxo Rosuvastatin is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Rosuvastatin functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The 3-Oxo derivative is of interest due to its potential enhanced pharmacological properties and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo Rosuvastatin involves multiple steps, starting from commercially available precursors. One common method includes the oxidation of Rosuvastatin using specific oxidizing agents under controlled conditions. The process typically involves:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group at the 3-position.

    Purification: The product is purified using techniques like recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving:

    Catalytic Oxidation: Employing catalysts to enhance the efficiency of the oxidation step.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Oxo Rosuvastatin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The oxo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Higher oxidized derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Properties

3-Oxo Rosuvastatin exhibits similar pharmacological properties to its parent compound, Rosuvastatin. It functions primarily as an inhibitor of 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase, which is crucial in cholesterol biosynthesis. The inhibition of this enzyme leads to:

  • Reduction in Low-Density Lipoprotein Cholesterol (LDL-C) : Clinical studies have shown that both Rosuvastatin and its metabolite significantly lower LDL-C levels, which is essential for managing hyperlipidemia and reducing cardiovascular risk .
  • Anti-inflammatory Effects : this compound also exhibits anti-inflammatory properties by decreasing high-sensitivity C-reactive protein (hsCRP) levels, a marker associated with cardiovascular disease .

Clinical Applications

The clinical applications of this compound are closely aligned with those of Rosuvastatin, including:

  • Management of Dyslipidemia : It is used to treat various forms of dyslipidemia, including hypercholesterolemia and mixed dyslipidemia. Its efficacy in lowering cholesterol levels makes it a preferred choice in clinical settings .
  • Cardiovascular Disease Prevention : this compound has been associated with reduced incidences of major cardiovascular events such as myocardial infarction and stroke. Studies indicate that patients treated with Rosuvastatin exhibit a significant reduction in these events compared to placebo groups .
  • Secondary Prevention : In patients with a history of cardiovascular events, the use of this compound can help prevent future occurrences by stabilizing atherosclerotic plaques and improving endothelial function .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various patient populations:

  • JUPITER Trial : This landmark trial demonstrated that treatment with Rosuvastatin significantly reduced the risk of cardiovascular events in patients with elevated hsCRP levels but without a history of cardiovascular disease. The results indicated a hazard ratio of 0.56 for major cardiovascular events in the treatment group compared to placebo .
  • Comparative Efficacy Studies : Research comparing this compound with other statins like Atorvastatin showed comparable efficacy in reducing LDL-C levels and cardiovascular events, suggesting that it is equally effective in managing lipid profiles .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

StudyPopulationTreatment DurationPrimary OutcomeResults
JUPITER TrialHigh hsCRP patients24 monthsMajor cardiovascular eventsHR = 0.56 (p < 0.001)
Comparative StudyPatients with dyslipidemia12 monthsLDL-C reductionSignificant reduction vs placebo
Long-term EfficacyPatients post-myocardial infarction36 monthsAll-cause mortalityLower incidence in treatment group

Mécanisme D'action

The mechanism of action of 3-Oxo Rosuvastatin is similar to that of Rosuvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, reducing the production of mevalonic acid, a precursor in cholesterol biosynthesis. This leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein cholesterol from the bloodstream.

Comparaison Avec Des Composés Similaires

  • Atorvastatin
  • Simvastatin
  • Pravastatin
  • Fluvastatin
  • Lovastatin

Comparison: 3-Oxo Rosuvastatin is unique due to its specific structural modification, which may confer enhanced stability and efficacy compared to other statins. While all statins share a common mechanism of action, the presence of the oxo group in this compound may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in certain clinical scenarios.

Activité Biologique

3-Oxo Rosuvastatin is a metabolite of Rosuvastatin, a potent HMG-CoA reductase inhibitor widely used to manage dyslipidemia and reduce cardiovascular risk. Understanding the biological activity of this compound is critical for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Rosuvastatin, including its metabolite this compound, primarily functions by inhibiting the enzyme HMG-CoA reductase, which plays a pivotal role in cholesterol biosynthesis. This inhibition leads to a decrease in low-density lipoprotein (LDL) cholesterol levels and an increase in high-density lipoprotein (HDL) cholesterol levels. The efficacy of Rosuvastatin in lowering LDL cholesterol has been well-documented, with studies indicating reductions of approximately 50% in LDL levels compared to placebo .

Pharmacokinetics

The pharmacokinetic profile of Rosuvastatin indicates that it has a relatively low oral bioavailability of about 20% due to extensive first-pass metabolism in the liver . The compound is predominantly excreted unchanged in the feces (approximately 90%), with limited renal excretion (about 10%) . The terminal half-life of Rosuvastatin is approximately 20 hours, allowing for once-daily dosing.

Table 1: Pharmacokinetic Parameters of Rosuvastatin

ParameterValue
Oral Bioavailability~20%
Hepatic Extraction Ratio~0.63
Volume of Distribution~134 L
Renal Clearance~28% of total clearance
Terminal Half-Life~20 hours

Biological Activity and Efficacy

Research demonstrates that this compound retains significant biological activity similar to its parent compound. It has been shown to exert anti-inflammatory effects by modulating nitric oxide synthase (NOS) expression and enhancing nitric oxide bioavailability . Additionally, it reduces ischemic-reperfusion injuries in cardiac tissues .

Case Study: Efficacy in Hypercholesterolemia

A notable case study involved a 77-year-old male with coronary artery disease treated with Rosuvastatin. The patient achieved LDL cholesterol levels below 70 mg/dL and triglycerides below 150 mg/dL after treatment with 10 mg daily. Despite this improvement, he experienced progression of coronary artery disease, highlighting the need for comprehensive lipid profiles and inflammatory marker assessments in patients on statin therapy .

Clinical Trials and Outcomes

Numerous clinical trials have evaluated the efficacy and safety of Rosuvastatin compared to other statins. In one large-scale study involving over 4,000 participants, both Rosuvastatin and Atorvastatin demonstrated comparable efficacy in reducing cardiovascular events; however, Rosuvastatin was associated with lower LDL levels but a higher incidence of new-onset diabetes .

Table 2: Clinical Trial Outcomes

Trial ParameterRosuvastatin GroupAtorvastatin GroupP-Value
Primary Outcome Events8.7%8.2%0.58
Mean LDL Cholesterol Level1.8 mmol/L1.9 mmol/L<0.001
New Onset Diabetes7.2%5.3%0.03
Cataract Surgery Incidence2.5%1.5%0.02

Safety Profile

While generally well-tolerated, the use of Rosuvastatin has been associated with certain adverse effects, including muscle-related symptoms and liver enzyme elevations . Monitoring for these effects is crucial during treatment.

Propriétés

Numéro CAS

1346747-49-6

Formule moléculaire

C₂₂H₂₆FN₃O₆S

Poids moléculaire

479.52

Synonymes

-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-3-oxo-6-heptenoic Acid;  5-Hydroxy-3-keto Rosuvastatin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.